molecular formula C5H8N4O2 B12869880 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime

1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime

Cat. No.: B12869880
M. Wt: 156.14 g/mol
InChI Key: MPLJJBBVGJQEKX-XVNBXDOJSA-N
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Description

1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime typically involves the use of “click” chemistry, a modular approach that allows for the efficient and rapid assembly of molecular building blocks . One common method involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring. The subsequent introduction of the oxime group can be achieved through the reaction of the triazole intermediate with hydroxylamine under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the hydroxy and oxime groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

(NE)-N-[1-(1-hydroxy-5-methyltriazol-4-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C5H8N4O2/c1-3(7-10)5-4(2)9(11)8-6-5/h10-11H,1-2H3/b7-3+

InChI Key

MPLJJBBVGJQEKX-XVNBXDOJSA-N

Isomeric SMILES

CC1=C(N=NN1O)/C(=N/O)/C

Canonical SMILES

CC1=C(N=NN1O)C(=NO)C

Origin of Product

United States

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